2-ethylbenzenesulfonyl Chloride

CAS No.: 34586-43-1

Cat. No.: VC1995382

Molecular Formula: C8H9ClO2S

Molecular Weight: 204.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34586-43-1 |

|---|---|

| Molecular Formula | C8H9ClO2S |

| Molecular Weight | 204.67 g/mol |

| IUPAC Name | 2-ethylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H9ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 |

| Standard InChI Key | LIZNEYWXYFVEBF-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1S(=O)(=O)Cl |

| Canonical SMILES | CCC1=CC=CC=C1S(=O)(=O)Cl |

Introduction

Chemical Identity and Structure

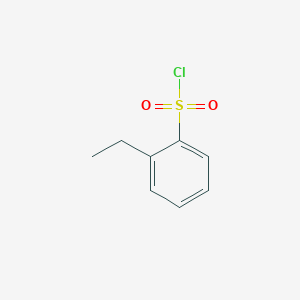

2-Ethylbenzenesulfonyl chloride, also known as Ebsulfonyl chloride or Besyl chloride, is an aromatic sulfonyl chloride characterized by the presence of a sulfonyl group (-SO2Cl) attached to an ethyl-substituted benzene ring. This compound has an ethyl group positioned at the ortho position (position 2) relative to the sulfonyl chloride group.

Basic Chemical Information

| Property | Description |

|---|---|

| Chemical Name | 2-Ethylbenzenesulfonyl chloride |

| CAS Registry Number | 34586-43-1 |

| Molecular Formula | C8H9ClO2S |

| Molecular Weight | 204.67 g/mol |

| IUPAC Name | 2-ethylbenzenesulfonyl chloride |

| InChI | 1S/C8H9ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 |

Structural Features

The molecular structure of 2-ethylbenzenesulfonyl chloride features a benzene ring with an ethyl group at position 2 and a sulfonyl chloride group at position 1. This arrangement creates a distinctive molecular architecture that influences its chemical behavior and reactivity. The sulfonyl chloride group (-SO2Cl) is particularly important as it serves as the reactive center for many transformations.

Physical Properties

2-Ethylbenzenesulfonyl chloride exists as a low-melting solid under standard conditions. While specific physical data is limited in the literature, this compound shares common characteristics with other benzenesulfonyl chlorides.

Physical Data Table

The compound is notably reactive with moisture, a characteristic property of sulfonyl chlorides that necessitates careful handling and storage under anhydrous conditions .

Chemical Reactivity

2-Ethylbenzenesulfonyl chloride exhibits typical reactivity patterns of aryl sulfonyl chlorides, characterized by the electrophilic nature of its sulfonyl group.

Nucleophilic Substitution

One of the most valuable aspects of 2-ethylbenzenesulfonyl chloride is its ability to undergo nucleophilic substitution at the sulfonyl center. The electronegative chlorine atom makes the sulfur atom highly electrophilic, facilitating attacks by nucleophiles.

Applications in Chemical Research

2-Ethylbenzenesulfonyl chloride has found various applications in both synthetic organic chemistry and research settings.

Organic Synthesis

In organic synthesis, this compound serves primarily as:

-

A sulfonylating agent for introducing the sulfonyl group into organic molecules

-

A precursor for sulfonamides, which are important pharmacophores in medicinal chemistry

-

A reagent for the preparation of sulfones and sulfonic esters

Research Applications

In research settings, 2-ethylbenzenesulfonyl chloride has been utilized to study:

-

Bromination rates and selectivity of alkylbenzenes in aqueous solutions

-

Electrophilic aromatic substitution mechanisms

-

Structure-activity relationships in sulfonyl chemistry

Studies have shown that the electronic and steric properties of the ethyl substituent at the ortho position influence the reactivity patterns of the sulfonyl chloride group, making it valuable for comparative studies of substitution effects.

Analytical Characterization

Analytical techniques commonly employed to characterize 2-ethylbenzenesulfonyl chloride include various spectroscopic and chromatographic methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2-ethylbenzenesulfonyl chloride. The ethyl group typically exhibits characteristic signals in the 1H NMR spectrum, with the methyl protons appearing as a triplet around 1.2-1.4 ppm and the methylene protons as a quartet around 2.8-3.0 ppm. The aromatic protons show complex patterns in the 7.0-8.0 ppm region, reflecting their different chemical environments .

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to assess the purity of 2-ethylbenzenesulfonyl chloride preparations. GC analysis can effectively separate and quantify isomeric impurities, such as 3-ethylbenzenesulfonyl chloride and 4-ethylbenzenesulfonyl chloride, that may form during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume